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molecular formula C12H9NOS B8299673 9,10-Dihydro-4H-thieno[2,3-c][1]benzazepin-10-one

9,10-Dihydro-4H-thieno[2,3-c][1]benzazepin-10-one

Cat. No. B8299673
M. Wt: 215.27 g/mol
InChI Key: AQZQXJXTWLFBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05594152

Procedure details

A mixture of 5.0 g of the product of Example 5 in 100 ml of 3:1 acetone-water containing 30 ml of 1N HCl is refluxed for 24 hours. The reaction mixture is concentrated in vacuo to a residue which is dissolved in 100 ml of glacial acetic acid. The mixture is stirred at 70° C. while 10.0 g of zinc dust is slowly added. Stirring is continued for 6 hours. The reaction mixture is cooled to room temperature and filtered. The filtrate is evaporated in vacuo to a residue which is extracted with chloroform. The organic layer is dried over sodium sulfate and concentrated in vacuo to give 2.9 g of the desired product as a brown solid, M+ =215.
Name
product
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]1[CH:15]=[CH:14][S:13][C:12]=1[C:16]1[O:17]C=C[N:20]=1)([O-])=O.Cl>CC(C)=O.O>[S:13]1[C:12]2[C:16](=[O:17])[NH:20][C:4]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=3[CH2:10][C:11]=2[CH:15]=[CH:14]1 |f:2.3|

Inputs

Step One
Name
product
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CC1=C(SC=C1)C=1OC=CN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 70° C. while 10.0 g of zinc dust
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo to a residue which
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in 100 ml of glacial acetic acid
ADDITION
Type
ADDITION
Details
is slowly added
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated in vacuo to a residue which
EXTRACTION
Type
EXTRACTION
Details
is extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
S1C=CC2=C1C(NC1=C(C2)C=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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